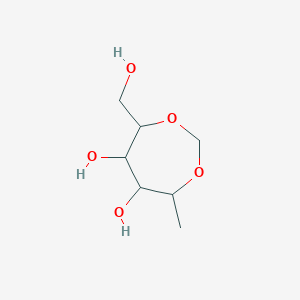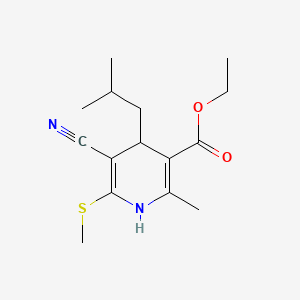![molecular formula C14H15N3O3S B14160925 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one CAS No. 312308-88-6](/img/structure/B14160925.png)
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, a sulfonylphenyl group, and a methylpyrazol substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form pyrrolidin-2-ones. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining its binding mode and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct biological activities and reactivity profiles. The presence of the sulfonylphenyl and methylpyrazol groups enhances its potential as a bioactive molecule with diverse applications .
Propiedades
Número CAS |
312308-88-6 |
|---|---|
Fórmula molecular |
C14H15N3O3S |
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
1-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15N3O3S/c1-11-8-10-17(15-11)21(19,20)13-6-4-12(5-7-13)16-9-2-3-14(16)18/h4-8,10H,2-3,9H2,1H3 |
Clave InChI |
DIMSRFUUBFMHBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Solubilidad |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


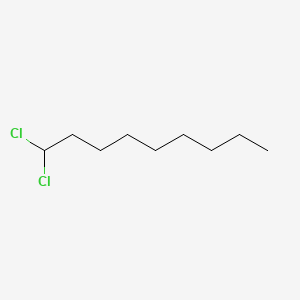
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
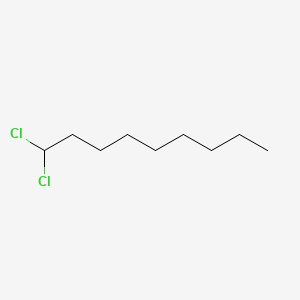
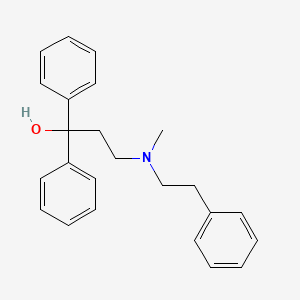

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
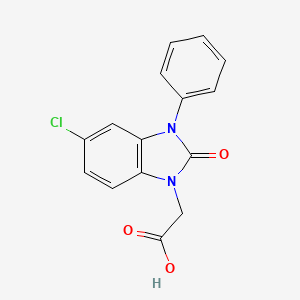

![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
